5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Overview
Description
5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid is a carboxylic acid derivative of tetrahydroisoquinoline with a trityl group and two chlorine atoms attached to the tetrahydroisoquinoline ring . It is a tetrahydroisoquinoline derivative and lymphocyte function-associated antigen-1 (LFA-1) antagonist .
Synthesis Analysis
This compound is used in pharmaceutical synthesis . It is often used as an intermediate in organic synthesis for the preparation of other organic compounds .Molecular Structure Analysis
The molecular formula of this compound is C29H23Cl2NO2 . The compound has a complex structure with a tetrahydroisoquinoline ring, two chlorine atoms, a carboxylic acid group, and a trityl group .Chemical Reactions Analysis
This compound is often used as an intermediate in organic synthesis . It can be used in the preparation of other organic compounds .Physical And Chemical Properties Analysis
The molecular weight of this compound is 488.40 . The predicted boiling point is 598.2±50.0 °C . The predicted density is 1.323±0.06 g/cm3 . The predicted pKa is 1.40±0.20 .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Tetrahydroisoquinolines : Research on the synthesis of various tetrahydroisoquinoline derivatives, including those related to 5,7-Dichloro-2-trityl-tetrahydroisoquinoline, has been explored. These studies focus on the reaction of homophthalic anhydride and benzylamine derivatives in different solvents and temperatures, yielding mixtures of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids along with by-products. This research is significant in understanding the synthesis pathways and conditions for creating these compounds (Kandinska, Kozekov, & Palamareva, 2006).
Conformational and Stereochemical Requirements : Studies have also been conducted on the structural and conformational aspects of tetrahydroisoquinoline derivatives. For instance, 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. These studies are crucial for understanding the structural requirements for biological activity (Carling et al., 1992).
Pharmacological Significance
Biological Activity and Applications : Research into the pharmacological applications of tetrahydroisoquinoline derivatives, such as 5,7-Dichloro-2-trityl-tetrahydroisoquinoline, is an active area. For example, the synthesis and biological evaluation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists have been explored. These findings are pivotal in developing new drugs with potential therapeutic applications (Azukizawa et al., 2008).
Antioxidant Properties : Certain derivatives of tetrahydroisoquinoline, like N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, have been shown to exhibit significant antioxidant properties. Such studies are important for the development of compounds with potential antioxidant applications (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).
Mechanism of Action
Target of Action
The primary target of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is the LFA-1/ICAM-1 pathway . LFA-1 (Lymphocyte function-associated antigen 1) and ICAM-1 (Intercellular Adhesion Molecule 1) are proteins that play crucial roles in the immune response, particularly in leukocyte adhesion and activation.
Mode of Action
The compound acts as a potent antagonist of the LFA-1/ICAM-1 interaction . By binding to LFA-1, it prevents the interaction between LFA-1 and ICAM-1, thereby inhibiting the adhesion of leukocytes to the endothelium. This disruption of the LFA-1/ICAM-1 interaction can modulate the immune response.
Pharmacokinetics
Its solubility in organic solvents such as dichloromethane and dimethyl sulfoxide suggests that it may have good bioavailability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules can impact the compound’s ability to bind to its target. More research is needed to fully understand these influences .
Safety and Hazards
The safety and hazards of this compound have not been fully studied . Therefore, appropriate laboratory safety procedures and personal protective measures, such as wearing protective eyewear and gloves, should be followed when handling and using this chemical . The compound has hazard statements H302, H315, H319, H335 and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Future Directions
properties
IUPAC Name |
5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23Cl2NO2/c30-25-18-20-19-32(17-16-24(20)27(31)26(25)28(33)34)29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18H,16-17,19H2,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPXSBPPTIPBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=C(C(=C21)Cl)C(=O)O)Cl)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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